2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034385-01-6
VCID: VC4252317
InChI: InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22)
SMILES: CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C16H15N5O4
Molecular Weight: 341.327

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

CAS No.: 2034385-01-6

Cat. No.: VC4252317

Molecular Formula: C16H15N5O4

Molecular Weight: 341.327

* For research use only. Not for human or veterinary use.

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - 2034385-01-6

Specification

CAS No. 2034385-01-6
Molecular Formula C16H15N5O4
Molecular Weight 341.327
IUPAC Name 2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Standard InChI InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22)
Standard InChI Key YNINWUXENDEAQR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₅N₅O₄, yielding a molecular weight of 341.327 g/mol. Its IUPAC name, 2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide, reflects the integration of three distinct heterocyclic systems: a benzo[d] dioxole, a 1,2,4-oxadiazole, and a 1-methylpyrazole.

Structural Features

The benzo[d] dioxole group contributes aromaticity and electron-rich regions, while the 1,2,4-oxadiazole ring introduces rigidity and hydrogen-bonding capabilities. The methylpyrazole substituent enhances solubility and modulates interactions with biological targets . X-ray crystallography of analogous compounds reveals planar configurations in the benzo[d] dioxole and oxadiazole rings, with intermolecular C–H···O interactions stabilizing the crystal lattice .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034385-01-6
Molecular FormulaC₁₆H₁₅N₅O₄
Molecular Weight341.327 g/mol
IUPAC Name2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
SMILESCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves sequential heterocyclization and coupling reactions :

  • Formation of the 1,2,4-Oxadiazole Core: Reacting amidoximes with acyl chlorides or activated carboxylic acids under basic conditions yields the oxadiazole ring. For example, 1-methylpyrazole-4-carboxamidoxime may react with a chlorinated intermediate to form the 3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole .

  • Introduction of the Benzo[d] dioxole Moiety: A substitution reaction attaches the benzo[d] dioxol-5-yl group to the acetamide backbone.

  • Methylation and Final Coupling: Alkylation of the pyrazole nitrogen and amide bond formation complete the structure.

Optimization Techniques

Recent advances emphasize solvent-free mechanochemical methods and superbase-mediated reactions (e.g., NaOH/DMSO) to improve yield and reduce purification steps . For instance, Baykov et al. demonstrated that 1,2,4-oxadiazoles can be synthesized at room temperature in 11–90% yields using amidoximes and esters .

Pharmacological Profile

Mechanism of Action

The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability and target affinity . Preclinical studies suggest that derivatives of this compound inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are implicated in inflammation and cancer .

Therapeutic Targets

  • Anticancer Activity: Analogous compounds exhibit GI₅₀ values as low as 4.5 µM against WiDr colon cancer cells, with electron-withdrawing groups enhancing potency .

  • Antimicrobial Effects: Oxadiazole derivatives disrupt bacterial efflux pumps and penicillin-binding proteins .

  • Neuroprotective Potential: Structural analogs show inhibitory effects on butyrylcholinesterase (BChE), a target in Alzheimer’s disease .

Table 2: Biological Activities of Related Compounds

CompoundActivity (IC₅₀/GI₅₀)Target
84.5 µM (WiDr)Antiproliferative
9a–c0.19–1.17 µM (HCT-116)Apoptosis induction
Prodigiosin analog1.93 µM (MCF-7)Caspase 3/7 activation

Research Developments

Preclinical Studies

In vivo models reveal that oxadiazole-containing compounds reduce tumor volume by 40–60% in xenograft assays, with minimal hepatotoxicity . Molecular docking studies predict strong interactions between the oxadiazole ring and the ATP-binding pocket of kinases such as RET .

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